molecular formula C6H13NO B1399516 3-Ethylpyrrolidin-3-ol CAS No. 871084-67-2

3-Ethylpyrrolidin-3-ol

Cat. No.: B1399516
CAS No.: 871084-67-2
M. Wt: 115.17 g/mol
InChI Key: RDCBTTNCVVAZEK-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group and a hydroxyl group attached to the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyrrolidin-3-ol can be achieved through various methods. One common approach involves the hydroxylation of 3-ethylpyrrolidine. This can be done using microbial hydroxylation, where specific microorganisms such as Aspergillus species are used to introduce the hydroxyl group at the desired position . Another method involves the use of chemical reagents like sodium borohydride for the reduction of 3-ethylpyrrolidin-3-one to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 3-ethylpyrrolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: 3-Ethylpyrrolidin-3-one or 3-ethylpyrrolidine-3-carboxaldehyde.

    Reduction: 3-Ethylpyrrolidine.

    Substitution: 3-Ethylpyrrolidin-3-yl chloride or bromide.

Mechanism of Action

The mechanism of action of 3-Ethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the ethyl group on the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. Molecular docking studies suggest that the compound may interact with proteins involved in signal transduction pathways, thereby modulating their activity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the ethyl and hydroxyl groups.

    3-Hydroxypyrrolidine: Similar structure but without the ethyl group.

    3-Ethylpyrrolidine: Lacks the hydroxyl group.

Uniqueness: 3-Ethylpyrrolidin-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6(8)3-4-7-5-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCBTTNCVVAZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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